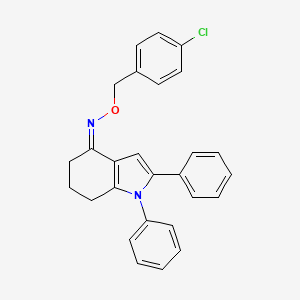

1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(4-chlorobenzyl)oxime

Beschreibung

1,2-Diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(4-chlorobenzyl)oxime is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Eigenschaften

IUPAC Name |

(Z)-N-[(4-chlorophenyl)methoxy]-1,2-diphenyl-6,7-dihydro-5H-indol-4-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23ClN2O/c28-22-16-14-20(15-17-22)19-31-29-25-12-7-13-26-24(25)18-27(21-8-3-1-4-9-21)30(26)23-10-5-2-6-11-23/h1-6,8-11,14-18H,7,12-13,19H2/b29-25- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBIUZBBZNFPLQB-GNVQSUKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C(=NOCC5=CC=C(C=C5)Cl)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)/C(=N\OCC5=CC=C(C=C5)Cl)/C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(4-chlorobenzyl)oxime can be achieved through multicomponent reactions. One common method involves the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach is the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions often require specific conditions such as microwave irradiation to achieve the desired functionalization of the indole ring system .

Analyse Chemischer Reaktionen

1,2-Diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(4-chlorobenzyl)oxime undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the oxime group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis:

-

Reactivity Studies:

- It undergoes various chemical reactions including oxidation (using agents like potassium permanganate) and reduction (with lithium aluminum hydride), which are critical for understanding its reactivity profile and potential modifications.

Biology

- Enzyme Interaction Studies:

- Biological Activity:

Medicine

- Therapeutic Properties:

- Antitumor Activity:

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of various indole derivatives synthesized from 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(4-chlorobenzyl)oxime. Results indicated significant inhibition of cancer cell proliferation in vitro.

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition capabilities of this compound revealed that it effectively inhibited acetylcholinesterase activity in vitro with an IC50 value comparable to known inhibitors.

Wirkmechanismus

The mechanism of action of 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(4-chlorobenzyl)oxime involves its interaction with molecular targets such as enzymes and receptors. The compound’s indole core allows it to bind to active sites of enzymes, potentially inhibiting their activity. Additionally, the oxime group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

1,2-Diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(4-chlorobenzyl)oxime can be compared with other indole derivatives, such as:

1,5,6,7-Tetrahydro-4H-indol-4-one: This compound shares a similar core structure but lacks the diphenyl and oxime groups, which may result in different biological activities.

Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity, differing significantly in its functional groups and applications.

The uniqueness of 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(4-chlorobenzyl)oxime lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities .

Biologische Aktivität

Overview

1,2-Diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(4-chlorobenzyl)oxime is an indole derivative characterized by its unique structure that enhances its biological activity. This compound is part of a larger class of indole derivatives known for their diverse pharmacological properties.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of 426.94 g/mol. The presence of two phenyl groups and a chlorobenzyl moiety contributes to its unique biological properties and enhances its binding affinity to various biological targets .

The mechanism by which this compound exerts its biological effects involves interactions with specific receptors and enzymes. These interactions can lead to various biological responses, including enzyme inhibition and receptor modulation. The oxime functional group plays a crucial role in enhancing the reactivity and specificity of the compound towards its targets.

Biological Activities

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are essential in combating oxidative stress in cells. This activity is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role .

- Enzyme Inhibition : Research indicates that derivatives of this compound can inhibit enzymes associated with Alzheimer's disease, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, certain derivatives have shown IC50 values as low as 0.08 μM for BuChE inhibition .

- Neuroprotective Effects : The compound has demonstrated neuroprotective effects by reducing amyloid-beta aggregation, a hallmark of Alzheimer's pathology. It has been reported to inhibit Aβ1–42 aggregation significantly, offering potential therapeutic benefits for neurodegenerative conditions .

- Anticancer Properties : Some studies suggest that the compound may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation. This is attributed to its ability to interact with cancer-related signaling pathways .

Case Study 1: Alzheimer's Disease Models

In a study involving transgenic mouse models of Alzheimer's disease, the administration of 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one derivatives resulted in a notable decrease in amyloid plaques and improved cognitive function. The study highlighted the potential of these compounds as multitarget-directed ligands for treating Alzheimer's disease .

Case Study 2: Cancer Cell Lines

Another investigation assessed the effects of this compound on various cancer cell lines. Results indicated that it significantly inhibited cell growth and induced apoptosis in A549 lung cancer cells. The mechanism involved the activation of intrinsic apoptotic pathways and modulation of cell cycle regulators .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Hydroxyindole | Indole core with hydroxyl group | Antimicrobial activity |

| 3-Methylindole | Methyl group on indole | Neuroprotective effects |

| 5-Methoxyindole | Methoxy group on indole | Anticancer properties |

| 1,2-Diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(4-chlorobenzyl)oxime | Two phenyl groups and oxime functional group | Antioxidant, neuroprotective, anticancer |

Q & A

Q. How can the compound’s reactivity in photodynamic therapy (PDT) applications be evaluated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.